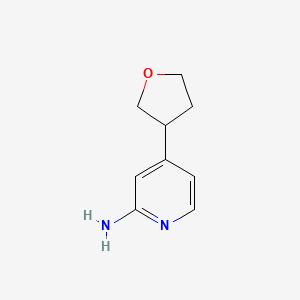

4-(Tetrahydrofuran-3-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxolan-3-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-9-5-7(1-3-11-9)8-2-4-12-6-8/h1,3,5,8H,2,4,6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRJSTHWGCCOOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159814-50-2 | |

| Record name | 4-(tetrahydrofuran-3-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Process Optimization

Investigation of Reaction Mechanism and Kinetic Studies in Synthesis

A thorough understanding of the reaction mechanism and kinetics is fundamental to optimizing the synthesis of 4-(Tetrahydrofuran-3-yl)pyridin-2-amine. While specific, detailed mechanistic studies for this exact molecule are not widely published, insights can be drawn from analogous transformations involving the coupling of pyridine (B92270) and tetrahydrofuran (B95107) (THF) moieties.

The synthesis generally involves the formation of a carbon-carbon bond between the C-4 position of the 2-aminopyridine (B139424) ring and the C-3 position of the tetrahydrofuran ring. Potential mechanisms often involve metal-catalyzed cross-coupling reactions or nucleophilic substitution pathways.

Plausible Mechanistic Pathways:

Cross-Coupling Reactions: A common approach for forming such aryl-alkyl C-C bonds is through transition-metal catalysis (e.g., Palladium, Nickel, or Iron-catalyzed reactions). A plausible pathway could involve the coupling of a 4-halopyridin-2-amine derivative with a tetrahydrofuran-3-yl organometallic reagent (e.g., an organozinc or organoboron compound). The catalytic cycle would likely proceed through standard steps of oxidative addition, transmetalation, and reductive elimination. Kinetic studies in similar systems show that the rate-determining step can vary, but is often the oxidative addition or reductive elimination phase. bris.ac.uk

Radical Pathways: Research into the reactivity between pyridine radical cations and tetrahydrofuran has shown that hydrogen atom abstraction is a major reaction pathway. nih.govresearchgate.net This suggests that radical-mediated mechanisms could be explored. Under specific conditions, a radical generated at the C-3 position of THF could add to the pyridine ring, followed by rearomatization to yield the final product. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While less common for C-C bond formation at an unactivated C-4 position, if a suitable leaving group and strong activating groups are present on the pyridine ring, a carbanionic equivalent of the THF-3-yl moiety could potentially displace it.

Kinetic analysis is crucial for identifying reaction bottlenecks and optimizing conditions. Key parameters investigated in related syntheses include catalyst loading, temperature, reactant concentration, and ligand effects. These studies help in maximizing the reaction rate while minimizing the formation of byproducts.

Table 1: Factors Influencing Reaction Kinetics in Analogous Pyridine Coupling Reactions

| Parameter | General Effect on Reaction Rate | Potential Side Reactions/Issues |

| Catalyst Loading | Increases rate up to a saturation point. | Increased cost, potential for catalyst-driven side reactions. |

| Temperature | Generally increases rate (Arrhenius equation). | Decomposition of reactants/products, reduced selectivity. |

| Ligand Choice | Influences rates of oxidative addition and reductive elimination. | Steric hindrance can slow the reaction; improper electronics can inhibit catalysis. |

| Reactant Concentration | Higher concentration can increase rate. | Increased risk of side reactions (e.g., dimerization), solubility issues. |

| Solvent Polarity | Affects solubility and the stability of charged intermediates. | Can influence reaction mechanism and product distribution. |

Development of Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound. The focus is on reducing waste, using renewable resources, and improving energy efficiency.

Key Green Strategies:

Bio-based Feedstocks: A significant advancement is the use of renewable biomass to synthesize the core heterocyclic structures. The tetrahydrofuran moiety can be derived from furfural, a platform chemical obtained from lignocellulosic biomass. nih.govrsc.orgresearchgate.net Similarly, green routes to pyridine synthesis are being developed from simple, bio-derived aldehydes and ketones. nih.govacsgcipr.org This approach drastically reduces the reliance on petrochemical feedstocks.

Catalysis: The use of efficient and recyclable catalysts is central to green synthesis. This includes transitioning from stoichiometric reagents to catalytic amounts and replacing toxic heavy metals with more benign alternatives like iron. acsgcipr.org Biocatalysis, using enzymes for specific transformations, offers high selectivity under mild conditions. rsc.org

Solvent Selection: Traditional syntheses often use volatile and hazardous organic solvents. Green approaches prioritize the use of safer, bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) or even water. rsc.org Solvent-free, or neat, reaction conditions are also being explored, often facilitated by techniques like microwave irradiation or ball milling. nih.govmdpi.comafricanjournalofbiomedicalresearch.com

Atom Economy and Process Design: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly desirable for their high atom economy and reduced number of unit operations. mdpi.comresearchgate.netresearchgate.net Designing telescoped or one-pot processes, where intermediates are not isolated, further minimizes waste and energy consumption. acsgcipr.org

Table 2: Comparison of Hypothetical Synthetic Routes based on Green Chemistry Principles

| Metric | Traditional Petrochemical Route | Green/Sustainable Route |

| Starting Materials | 4-chloropyridine, petroleum-based THF precursor | Bio-derived aldehydes/ammonia, Furfural |

| Solvents | Toluene, Dichloromethane (DCM) | 2-MeTHF, Water, or Solvent-free |

| Catalyst | Stoichiometric reagents or heavy metal catalysts | Recyclable heterogeneous catalyst (e.g., Fe-based) |

| Energy Input | High-temperature reflux for extended periods | Microwave-assisted or lower temperature catalytic process |

| Atom Economy | Moderate (often involves protecting groups, multiple steps) | High (e.g., via multi-component reaction) |

| Byproducts | Halide salts, organic waste | Primarily water |

Scale-Up Considerations and Process Intensification Strategies

Transitioning a synthetic route from a laboratory milligram scale to industrial multi-kilogram production presents significant challenges. pharmtech.com For this compound, considerations include process safety, cost-effectiveness, robustness, and environmental impact.

Process Intensification using Flow Chemistry:

A key strategy for scaling up the synthesis of pyridine derivatives is the adoption of continuous flow chemistry. vcu.edumdpi.com Unlike traditional batch processing, flow reactors allow for precise control over reaction parameters, leading to improved safety, higher yields, and greater consistency. acs.orgresearchgate.net

Enhanced Safety: Flow reactors handle small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous intermediates. The high surface-area-to-volume ratio allows for superior heat transfer and temperature control. researchgate.net

Improved Yield and Purity: The precise control over residence time, temperature, and mixing in a continuous reactor can significantly reduce the formation of byproducts, leading to higher yields and purer products, often simplifying downstream purification. vcu.edu

Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration ("scaling out") rather than redesigning a larger, more complex batch reactor. This makes the process more flexible and cost-effective. postapplescientific.com For instance, uncatalyzed amination of chloropyridines has been achieved at high temperatures (up to 300 °C) using flow reactors, overcoming activation barriers that would be hazardous in a large batch process. researchgate.net

Table 3: Key Considerations for Scale-Up of Synthesis

| Consideration | Batch Processing Challenges | Flow Chemistry Advantages |

| Heat Transfer | Difficult to control in large vessels, risk of thermal runaways. | Excellent heat exchange due to high surface-area-to-volume ratio. |

| Mixing | Inefficient mixing can lead to local concentration gradients and side products. | Rapid and efficient mixing ensures reaction homogeneity. |

| Safety | Large quantities of hazardous materials are processed at once. | Only small volumes are in the reaction zone at any time. |

| Reaction Time | Often requires long reaction times to ensure complete conversion. | Shortened reaction times are possible due to higher temperatures and pressures. |

| Process Control | Difficult to precisely control parameters throughout the large volume. | Precise and automated control over temperature, pressure, and residence time. |

| Scalability | "Scaling up" requires significant process redevelopment and new equipment. | "Scaling out" by parallelization or longer run times is more straightforward. |

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 4-(Tetrahydrofuran-3-yl)pyridin-2-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

Based on the molecular structure, which consists of a substituted pyridine (B92270) ring and a tetrahydrofuran (B95107) (THF) ring, a predictable pattern of signals is expected. The ¹H NMR spectrum would show distinct signals for the three aromatic protons of the pyridine ring, the protons of the aminofunctional group, and the seven protons of the THF moiety. Similarly, the ¹³C NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. For this compound, COSY would show correlations between the vicinal protons on the pyridine ring and within the THF ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon atom by linking it to its attached proton(s), such as the CH groups in the pyridine and THF rings and the CH₂ groups in the THF ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically over 2-3 bonds) between protons and carbons. HMBC is crucial for connecting the pyridine and THF fragments, for example, by showing a correlation between the proton at the C3 position of the THF ring and the C4 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and stereochemistry. This would be particularly useful for determining the relative orientation of the THF and pyridine rings.

The following table outlines the expected NMR data based on the compound's structure.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyridine C2 | - | ~158-162 | H3, H5, H6 → C2 |

| Pyridine C3 | ~6.3-6.5 | ~105-108 | H5 → C3 |

| Pyridine C4 | - | ~150-155 | H3, H5, THF-H3' → C4 |

| Pyridine C5 | ~6.5-6.7 | ~110-115 | H3, H6 → C5 |

| Pyridine C6 | ~7.9-8.1 | ~148-150 | H5 → C6 |

| Amine NH₂ | ~4.5-5.5 | - | NH₂ → C2, C3 |

| THF C2' | ~3.8-4.1 (2H) | ~68-72 | H3', H5' → C2' |

| THF C3' | ~3.5-3.8 (1H) | ~35-40 | H2', H4', H5', Py-H3, Py-H5 → C3' |

| THF C4' | ~2.0-2.3 (2H) | ~30-35 | H3', H5' → C4' |

| THF C5' | ~3.7-4.0 (2H) | ~67-71 | H2', H3', H4' → C5' |

Quantitative NMR for Purity and Isomeric Ratios

Quantitative NMR (qNMR) could be utilized to determine the purity of a synthesized batch of this compound by integrating the signals of the analyte against a certified internal standard of known concentration. Furthermore, since the C3 position of the THF ring is a chiral center, if the compound were synthesized as a racemic mixture, chiral chromatography followed by qNMR could be used to determine the enantiomeric or diastereomeric ratio.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing

Should a suitable single crystal of the compound be grown, Single-Crystal X-ray Diffraction (SCXRD) would provide the most definitive structural information. This powerful technique would yield a three-dimensional model of the molecule at atomic resolution.

The key insights from an SCXRD analysis would include:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

Determination of the absolute stereochemistry (R or S configuration) at the chiral C3' carbon of the tetrahydrofuran ring. nih.gov

Elucidation of the crystal packing arrangement, revealing intermolecular interactions such as hydrogen bonding involving the amine group and pyridine nitrogen, as well as potential π-π stacking between pyridine rings. redalyc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for studying its fragmentation behavior. The molecular formula of the compound is C₉H₁₂N₂O.

HRMS provides a highly accurate mass measurement, allowing for the unequivocal determination of the elemental formula. For the protonated molecule ([M+H]⁺), the expected monoisotopic mass is 165.10224 Da. uni.lu Analysis of the fragmentation pattern in the mass spectrum (MS/MS) provides valuable structural information. A plausible fragmentation pathway for this molecule would likely involve initial cleavage at the bond connecting the two ring systems or fragmentation within the THF ring, which is a common pathway for ethers and amines. libretexts.orglibretexts.org

| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | C₉H₁₃N₂O⁺ | 165.10224 | 133.4 |

| [M+Na]⁺ | C₉H₁₂N₂ONa⁺ | 187.08418 | 140.2 |

| [M-H]⁻ | C₉H₁₁N₂O⁻ | 163.08768 | 138.8 |

| Data sourced from PubChem. uni.lu |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups. Key expected peaks include:

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

C-H stretching: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the THF ring and just above 3000 cm⁻¹ for the sp² C-H bonds of the pyridine ring.

C=N and C=C stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring. aps.org

C-O-C stretching: A strong absorption band, typically around 1050-1150 cm⁻¹, indicating the ether linkage within the THF ring. udayton.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic pyridine ring vibrations are expected to produce strong signals. aps.org Analysis of low-frequency Raman modes can also offer insights into the conformational flexibility of the molecule, particularly concerning the bond linking the THF and pyridine rings. mdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch | Primary Amine | 3300-3500 (two bands) | Weak |

| C-H Stretch (sp²) | Pyridine Ring | 3000-3100 | Strong |

| C-H Stretch (sp³) | THF Ring | 2850-2960 | Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400-1650 | Strong |

| C-O-C Stretch | THF Ether | 1050-1150 (strong) | Moderate |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the aminopyridine chromophore. Typically, substituted pyridines exhibit π → π* transitions, which would appear as strong absorption bands in the UV region. researchgate.net The position and intensity of these bands provide information about the molecule's electronic structure.

Fluorescence Spectroscopy: Many aminopyridine derivatives are known to be fluorescent. sciforum.net Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the compound may emit light at a longer wavelength. The resulting fluorescence spectrum, characterized by its emission maximum (λₑₘ) and quantum yield, offers deeper insights into the nature of the excited state and the molecule's potential use in applications such as biological imaging. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses a set of powerful analytical techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. For a compound such as this compound, which contains a stereocenter at the 3-position of the tetrahydrofuran ring, these methods are indispensable for determining its absolute configuration (i.e., whether it is the R or S enantiomer) and for quantifying its enantiomeric purity. The two most prominent chiroptical techniques are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. egyankosh.ac.in Achiral molecules absorb both forms of polarized light equally, resulting in no ECD signal. However, enantiomers of a chiral compound will produce mirror-image ECD spectra. psu.edu The resulting spectrum is typically a plot of the difference in molar absorptivity (Δε = εL - εR) against wavelength.

In the case of this compound, the chromophores present (the pyridin-2-amine system) would give rise to characteristic electronic transitions in the UV-Vis region. When these chromophores are perturbed by the chiral environment of the tetrahydrofuran ring, they exhibit differential absorption of circularly polarized light, leading to a distinct ECD spectrum. The sign and intensity of the observed peaks, known as Cotton effects, are directly related to the absolute configuration of the molecule. jasco-global.com

The determination of the absolute configuration of this compound would typically involve a comparative analysis of its experimental ECD spectrum with theoretically predicted spectra for both the R and S enantiomers. mdpi.comacs.org These theoretical spectra are generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). arxiv.orgrsc.org A good correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration.

Furthermore, the magnitude of the ECD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). nih.gov A racemic mixture (50:50 mixture of enantiomers) will show no ECD signal, while an enantiomerically pure sample will exhibit the maximum signal intensity. This relationship allows for the determination of the enantiomeric purity of a sample of this compound by comparing its ECD signal intensity to that of a known enantiopure standard. nih.gov

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion is the phenomenon where the angle of rotation of plane-polarized light by a chiral substance varies with the wavelength of the light. wikipedia.orgchemistnotes.com An ORD spectrum is a plot of the specific rotation [α] versus the wavelength. Similar to ECD, the two enantiomers of a chiral molecule will produce mirror-image ORD curves. kud.ac.in

The ORD curve of this compound would show a characteristic dispersion, and in the regions of absorption by the chromophores, it would exhibit anomalous dispersion known as the Cotton effect. vlabs.ac.inbhu.ac.in A positive Cotton effect is observed when the peak of the ORD curve is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. jasco-global.com The sign of the Cotton effect is indicative of the absolute stereochemistry of the molecule. numberanalytics.com

Historically, ORD was a primary method for assigning absolute configurations before the widespread adoption of ECD and X-ray crystallography. nih.gov While ECD is often preferred for its simpler interpretation of spectra, ORD remains a valuable complementary technique. jasco-global.com

Hypothetical Chiroptical Data for (S)-4-(Tetrahydrofuran-3-yl)pyridin-2-amine

Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific experimental data for this compound were not found in the public domain. The data represent the type of results that would be expected from a chiroptical analysis.

Table 1: Hypothetical Electronic Circular Dichroism (ECD) Data

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Cotton Effect |

| 280 | +5.2 | Positive |

| 250 | -3.8 | Negative |

| 225 | +7.1 | Positive |

Table 2: Hypothetical Optical Rotatory Dispersion (ORD) Data

| Wavelength (nm) | Specific Rotation [α] (deg) | Observation |

| 600 | +20 | Plain positive curve |

| 400 | +45 | Plain positive curve |

| 300 | +150 | Peak of positive Cotton effect |

| 265 | 0 | Crossover point |

| 240 | -120 | Trough of Cotton effect |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

There are no available studies that have employed Density Functional Theory (DFT) to determine the optimized molecular geometry and electronic structure of 4-(Tetrahydrofuran-3-yl)pyridin-2-amine. DFT is a fundamental computational method used to investigate the electronic properties of molecules, providing insights into their stability and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Descriptors

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's tendency to undergo chemical reactions. A smaller gap generally suggests higher reactivity. For this compound, there is no published data on its HOMO-LUMO gap or related reactivity descriptors such as electronegativity, chemical hardness, and softness.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. This analysis helps in understanding intermolecular interactions. However, no MEP surface analysis for this compound has been reported in the scientific literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are often used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are instrumental in the structural elucidation of new compounds. To date, no such computational spectroscopic data has been published for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a detailed picture of a molecule's dynamic behavior over time, including its interactions with solvent molecules. This information is critical for understanding how the compound behaves in a biological environment. There are currently no published MD simulation studies for this compound.

Non-Covalent Interaction (NCI) Analysis and Energy Decomposition Analysis (EDA)

Non-covalent interactions play a vital role in molecular recognition and binding. NCI analysis helps in identifying and visualizing these weak interactions, while Energy Decomposition Analysis (EDA) quantifies the different energy components of the total interaction energy. Such analyses are yet to be performed for this compound.

Theoretical Studies of Reaction Mechanisms and Transition State Structures

No specific theoretical studies on the reaction mechanisms involving this compound, including the characterization of transition state structures, have been found in the current body of scientific literature.

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

There are no available studies that apply the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density and bonding characteristics of this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

A Hirshfeld surface analysis, which is crucial for understanding the intermolecular interactions within the crystal structure of this compound, has not been published. Such an analysis would provide quantitative insights into the nature and extent of interactions such as hydrogen bonding and van der Waals forces that govern the crystal packing.

Chemical Reactivity and Derivatization Studies

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Ring

The pyridine ring in 4-(Tetrahydrofuran-3-yl)pyridin-2-amine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This generally renders it resistant to electrophilic aromatic substitution. The nitrogen atom is prone to protonation in acidic media, which further deactivates the ring towards electrophiles by forming a positively charged pyridinium (B92312) ion. However, the presence of the amino group at the C2 position acts as a powerful activating group, directing electrophilic substitution to the positions ortho and para to it (C3 and C5). Given the substitution at C4, electrophilic attack would be predicted to occur preferentially at the C3 or C5 positions. Directed ortho-lithiation, a common strategy for functionalizing pyridines, could also be employed, potentially targeting the C3 position after protection of the amino group.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions. While the amino group at C2 is a poor leaving group, SNAr reactions can be facilitated by transforming the amino group into a better leaving group or by using transition-metal catalysis. For instance, ruthenium(II) catalysts have been shown to enable SNAr reactions of aminopyridines with amines by activating the ring through π-coordination, creating a transient η⁶-pyridine complex that facilitates nucleophilic attack. This strategy could allow for the replacement of the 2-amino group with other nucleophiles.

Reactions of the Amino Group (e.g., Acylation, Alkylation, Arylation)

The exocyclic amino group of this compound is a primary site for a variety of functionalization reactions.

Acylation: The amino group readily undergoes acylation with reagents such as acetic anhydride (B1165640) or acyl chlorides. Studies on various 2-aminopyridines indicate that acylation occurs chemoselectively at the exocyclic nitrogen rather than the pyridine ring nitrogen. This reaction is a reliable method for synthesizing the corresponding amides.

Alkylation: N-alkylation of 2-aminopyridines can be more complex. While direct alkylation with alkyl halides can occur, it often leads to a mixture of products, including alkylation at the more basic ring nitrogen, forming pyridinium salts. More controlled methods, such as reductive amination using aldehydes or ketones in the presence of a reducing agent like sodium borohydride, provide a more selective route to N-monoalkylated products. Catalyst systems, for example using BF₃·OEt₂, have also been developed for the N-alkylation of 2-aminopyridines with 1,2-diketones.

Arylation: The amino group can be arylated using transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction, typically employing palladium or copper catalysts, allows for the formation of a C-N bond between the 2-amino group and an aryl halide or triflate. Chemoselective N-arylation of 2-aminopyridine (B139424) derivatives with arynes has also been reported, providing another avenue for derivatization.

Ring-Opening and Functionalization Reactions of the Tetrahydrofuran (B95107) Moiety

The tetrahydrofuran (THF) ring offers additional opportunities for chemical modification, primarily through ring-opening or C-H functionalization.

Ring-Opening Reactions: The THF ether linkage is stable under neutral and basic conditions but can be cleaved under strongly acidic conditions or with Lewis acids. This cationic ring-opening polymerization or functionalization proceeds via an oxonium ion intermediate. Reagents like triflic anhydride (Tf₂O) can activate the THF ring, promoting regioselective ring-opening by various nucleophiles. Such strategies could be applied to convert the tetrahydrofuranyl substituent into a functionalized alkyl chain, for example, a 4-hydroxybutyl or 4-halobutyl group, attached to the pyridine ring.

C-H Functionalization: The C-H bonds of the THF ring, particularly those at the α-position (C2 and C5) to the ether oxygen, can be activated for functionalization. Metal-free, photocatalytic methods have been developed to selectively activate the α-C–H bond of THF, enabling cross-couplings to form C-C or C-S bonds. Radical-catalyzed cross-dehydrogenative coupling reactions also target the α-position of THF for alkylation of heteroaromatics. While the tetrahydrofuran in the title compound is substituted at the β-position (C3), similar radical-based or transition-metal-catalyzed C-H activation strategies could potentially functionalize the available positions on the THF ring.

Photochemical and Thermal Stability and Degradation Pathways

The stability of this compound is determined by the individual stabilities of its constituent rings.

Photochemical Stability: 2-Aminopyridine derivatives are known to be photochemically active. They can participate in photochemical degradation, and the vapor-phase reaction with photochemically-produced hydroxyl radicals is a potential atmospheric degradation pathway. nih.gov Some 2-amino-3-cyanopyridine (B104079) derivatives have been noted for their high photostability, suggesting that substituents significantly influence this property. sciforum.net Irradiation of 2-aminopyridines can lead to dimerization or other rearrangements. acs.org The THF moiety is also susceptible to photochemical reactions. In the presence of air and light, THF can form explosive peroxides. eschemy.comymaws.comwikipedia.org This process is a significant consideration for the storage and handling of the title compound, and the use of antioxidants or storage under an inert atmosphere may be necessary to prevent degradation. wikipedia.org

Exploration of Derivatization Strategies for Chemical Library Synthesis

The varied reactivity of this compound makes it an attractive scaffold for the synthesis of chemical libraries. A multi-pronged derivatization strategy can be envisioned:

Amino Group Functionalization: The 2-amino group can serve as a primary handle for diversification. Parallel amide synthesis (acylation) with a library of carboxylic acids or acyl chlorides, reductive amination (alkylation) with a diverse set of aldehydes, and Buchwald-Hartwig amination (arylation) with various aryl halides can generate a wide array of N-substituted derivatives.

Pyridine Ring Substitution: While less straightforward, functionalization of the pyridine ring at the C3 or C5 positions via electrophilic substitution or directed metalation could introduce further diversity.

Tetrahydrofuran Moiety Modification: Ring-opening of the THF moiety under different nucleophilic conditions could produce a library of compounds with linear side chains bearing different terminal functional groups.

By combining these strategies, a large and structurally diverse library of compounds can be systematically generated from the common core of this compound, suitable for screening in drug discovery and materials science applications.

Formation of Metal Complexes and Coordination Chemistry Studies

2-Aminopyridine and its derivatives are well-established ligands in coordination chemistry. The this compound molecule possesses multiple potential coordination sites: the pyridine ring nitrogen, the exocyclic amino nitrogen, and the ether oxygen of the tetrahydrofuran ring.

Typically, 2-aminopyridine acts as a monodentate ligand, coordinating to a metal center through its more basic pyridine nitrogen atom. However, it can also function as a bidentate ligand, forming a chelate ring by coordinating through both the pyridine and the amino nitrogens. This bridging mode is common in the formation of multinuclear metal clusters, such as those with ruthenium. The presence of substituents on the pyridine ring can influence the electronic properties and steric environment of the ligand, affecting the stability and structure of the resulting metal complexes. The tetrahydrofuran substituent in the title compound is not expected to significantly hinder coordination at the pyridine nitrogen. Furthermore, the ether oxygen of the THF ring could potentially act as an additional donor atom, allowing the ligand to adopt a tridentate coordination mode (Npyridine, Namino, Oether), which could lead to novel complex geometries and reactivity.

Structure Property Relationship Spr Studies

Influence of Molecular Conformation on Physico-Chemical Properties

The relative orientation of the lone pair of electrons on the THF oxygen atom and the aromatic pyridine (B92270) ring, along with the position of the amino group, determines the magnitude and direction of the molecular dipole moment. Computational studies on similar heterocyclic systems, such as pyrazolyl-tetrahydrofuran derivatives, show that different conformations can lead to significant variations in the electrostatic potential surface. researchgate.net A lesser range in electrostatic potential values can indicate lower intramolecular charge separation and a smaller dipole moment. researchgate.net This conformational flexibility is crucial, as it governs how the molecule interacts with its environment, including solvents and biological macromolecules. The polarity endowed by the THF's ether oxygen and the aminopyridine's nitrogen atoms makes the compound water-miscible. wikipedia.org

Computational Prediction of Molecular Descriptors

Molecular descriptors provide quantitative insights into the physico-chemical properties of a compound, which are essential for predicting its behavior in various systems. For 4-(Tetrahydrofuran-3-yl)pyridin-2-amine, these descriptors can be calculated using computational models.

One of the most important descriptors is the partition coefficient (LogP), which measures a compound's lipophilicity. A predicted XLogP value for this molecule is approximately 0.5, indicating a relatively balanced hydrophilic-lipophilic character. uni.lu This balance is crucial for applications where penetration of biological membranes is required.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C9H12N2O | Indicates the elemental composition of the molecule. uni.lu |

| Molecular Weight | 164.20 g/mol | Represents the mass of one mole of the compound. |

| XLogP | 0.5 | Measures the lipophilicity, affecting solubility and membrane permeability. uni.lu |

| Monoisotopic Mass | 164.09496 Da | The exact mass of the most abundant isotope configuration. uni.lu |

Correlation of Structural Features with Specific Reactivity or Stability Profiles

The reactivity of this compound is dictated by the distinct electronic properties of its two heterocyclic components.

Aminopyridine Ring: The pyridine ring is an electron-deficient aromatic system. However, the amino group at the 2-position is a strong electron-donating group, which activates the ring towards electrophilic substitution. The nitrogen atoms of the pyridine ring and the amino group are nucleophilic and can participate in reactions such as N-oxidation or alkylation. Studies on 4-aminopyridine (B3432731) show it readily reacts with halogens and interhalogens. acs.org The pyridine nitrogen can also be protonated, forming pyridinium (B92312) salts, a reaction that is influenced by the presence of other functional groups. acs.org

Tetrahydrofuran (B95107) (THF) Moiety: The THF ring is generally stable but can be prone to oxidation, particularly in the presence of air, which can lead to the formation of explosive hydroperoxides. wikipedia.org This tendency is often mitigated in commercial THF by the addition of stabilizers like butylated hydroxytoluene (BHT). wikipedia.org The ether linkage provides a site of polarity but is less reactive than the aminopyridine portion of the molecule.

Reactivity Sites: Computational analyses of related furanium ions confirm that the carbon adjacent to the ring oxygen (C5 in that specific study) is a primary site for nucleophilic attack. nih.gov Similarly, molecular electrostatic potential (MEP) maps can identify electrophilic and nucleophilic reactive sites on the molecule, with electron-rich regions (often colored red or orange) indicating likely sites for electrophilic attack and electron-poor regions (blue) indicating sites for nucleophilic attack. researchgate.net

The amine group can undergo substitution reactions with various electrophiles, and the compound as a whole can be a building block for more complex molecules.

Chiral Recognition and Enantioselective Interactions

The structure of this compound contains a chiral center at the C3 position of the tetrahydrofuran ring, where it is attached to the pyridine ring. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-4-(Tetrahydrofuran-3-yl)pyridin-2-amine and (S)-4-(Tetrahydrofuran-3-yl)pyridin-2-amine.

The presence of chirality is fundamentally important, as enantiomers can exhibit different biological activities and interactions with other chiral molecules, such as enzymes and receptors. In medicinal chemistry, it is common for one enantiomer to be significantly more potent or have a different pharmacological profile than its counterpart.

Studies on other chiral heterocyclic compounds, such as tetrahydrothieno[2,3-c]pyridine derivatives, have demonstrated that enantiomers can have markedly different biological effects. For instance, in one study, the (R)-enantiomers of a series of compounds displayed greater antimicrobial potency than their (S)-counterparts. nih.gov This highlights the importance of stereoisomerism in structure-activity relationships. nih.gov While specific studies on the chiral recognition and enantioselective interactions of this compound's individual enantiomers were not found, the principles of stereochemistry strongly suggest that its (R) and (S) forms would interact differently in a chiral environment. The synthesis of enantiopure tetrahydrofurans is an active area of research, often employing strategies like [3+2] cycloaddition reactions to control stereochemistry. nih.gov

Exploration of Chemical Applications Non Biological/non Clinical

Utilization as a Building Block in Complex Organic Synthesis

The structure of 4-(Tetrahydrofuran-3-yl)pyridin-2-amine makes it a valuable precursor for the synthesis of more complex, highly substituted heterocyclic systems. The pyridine (B92270) ring and its amine substituent offer multiple reactive sites for functionalization. Functionalized pyridines are foundational components in a vast number of synthetic compounds, including pharmaceuticals and agrochemicals. lifechemicals.com

The primary amine group at the C2 position is nucleophilic and can readily undergo a variety of chemical transformations. These include, but are not limited to:

Acylation/Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amide derivatives. This is a common strategy for building larger molecular frameworks.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form imines, which can then be reduced to the corresponding secondary or tertiary amines.

Cross-Coupling Reactions: The amine can participate in reactions like the Buchwald-Hartwig amination, or the pyridine ring itself can be functionalized via other cross-coupling methods if converted to a halide or triflate.

The tetrahydrofuran (B95107) moiety is generally stable but introduces specific stereochemistry and can influence the solubility of the molecule in organic solvents. The stereocenter at the C3 position of the THF ring means the compound is chiral, and enantiomerically pure forms could be used in stereoselective synthesis to construct complex chiral targets. nih.govresearchgate.net The development of synthetic routes to substituted tetrahydrofurans is an active area of research due to their prevalence in natural products. nih.gov Similarly, pyridones, which can be synthesized from aminopyridine precursors, are recognized as important building blocks for various bioactive molecules. mdpi.comresearchgate.net

Table 1: Potential Synthetic Transformations of this compound This table is illustrative and based on the known reactivity of the 2-aminopyridine (B139424) functional group.

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| N-Acylation | Acetyl chloride, Triethylamine | N-(4-(Tetrahydrofuran-3-yl)pyridin-2-yl)acetamide |

| N-Alkylation | Methyl iodide, K₂CO₃ | N-Methyl-4-(tetrahydrofuran-3-yl)pyridin-2-amine |

| Sulfonylation | Tosyl chloride, Pyridine | N-(4-(Tetrahydrofuran-3-yl)pyridin-2-yl)-4-methylbenzenesulfonamide |

Application as a Ligand in Catalysis (e.g., Asymmetric Catalysis)

The 2-aminopyridine scaffold is an effective bidentate or monodentate ligand for transition metals, playing a crucial role in homogeneous catalysis. The nitrogen atom of the pyridine ring and the nitrogen of the amino group can coordinate with a metal center to form stable chelate complexes. Such complexes involving metals like palladium, rhodium, ruthenium, and copper are widely used in cross-coupling reactions, hydrogenations, and other organic transformations.

For this compound, the pyridine nitrogen is a primary coordination site. The exocyclic amine can also participate in binding, creating a 5-membered chelate ring with a metal center, a common motif in catalysis. The electronic properties of the ligand, and thus the catalytic activity of its metal complex, can be influenced by substituents on the pyridine ring. The tetrahydrofuran group at the C4 position acts as an electron-donating group through induction, which can increase the basicity of the pyridine nitrogen and enhance its coordination ability.

Studies on other substituted pyridine ligands have shown that tuning the electronic and steric properties of the ligand is key to optimizing catalytic performance. For example, Pd(II) complexes with various 4-substituted pyridine ligands have been successfully used as precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The chiral nature of the tetrahydrofuran substituent also opens the possibility of using this compound in asymmetric catalysis, where a chiral ligand transfers stereochemical information to the product of a reaction.

Table 2: Examples of Pyridine-Based Ligands in Catalysis

| Ligand | Metal | Catalytic Application |

|---|---|---|

| 2,2':6',2''-Terpyridine (TPY) | Iron (Fe) | Oxidation, Reduction, C-H activation |

| Substituted Pyridines | Palladium (Pd) | Suzuki-Miyaura and Heck cross-coupling |

Integration into Functional Materials (e.g., Polymers, Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs))

Functional materials such as coordination polymers, MOFs, and COFs are constructed from molecular building blocks—often organic ligands (linkers) and metal nodes. The properties of these materials are directly related to the structure of their components. Pyridine-containing molecules are exceptionally common as linkers in the synthesis of MOFs due to the strong and predictable coordination of the pyridine nitrogen to a wide variety of metal ions. researchgate.net

Table 3: Pyridine-Containing Linkers for MOF Synthesis

| Linker Name | Framework Example | Metal Ion |

|---|---|---|

| Tri(4-pyridylphenyl)amine (TPPA) | [Co₂(TPPA)₂(1,3-bdc)₂] | Cobalt (Co) |

| N-(pyridin-4-ylmethyl)pyridin-2-amine | [Zn₃(IP)₃(L₃)₂] | Zinc (Zn) |

Exploration in Analytical Chemistry (e.g., as a derivatizing agent or standard)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Primary amines are reactive functional groups that are often targeted for derivatization prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The primary amine of this compound could react with various derivatizing agents, such as those that introduce a fluorophore (e.g., dansyl chloride) for fluorescence detection or a bulky, UV-active group for UV detection in HPLC. Conversely, the compound itself could potentially be used as a derivatizing agent to tag and analyze other molecules, such as carboxylic acids (after activation), if it possesses a strong chromophore or other detectable feature. However, the inherent UV activity of the pyridine ring is modest.

Furthermore, if the compound can be synthesized in a highly pure, stable, and well-characterized form, it could serve as an analytical standard for quantification purposes in various analytical methods. This would require thorough validation of its purity and identity using techniques like NMR, mass spectrometry, and elemental analysis. Currently, there is no widespread documentation of its use in this capacity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Tetrahydrofuran-3-yl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer :

-

Route 1 : Nucleophilic substitution of fluorinated pyridine precursors (e.g., pentafluoropyridine) with tetrahydrofuran-3-ylamine under anhydrous conditions. Yield optimization requires controlled temperature (0–5°C) and catalytic bases like triethylamine (TEA) .

-

Route 2 : Cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) to attach the tetrahydrofuran moiety to a pre-functionalized pyridine scaffold. Solvent selection (e.g., DMF vs. THF) significantly impacts reaction efficiency .

-

Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .

Table 1 : Comparative Synthesis Conditions

Route Precursor Catalyst/Solvent Yield (%) Purity (HPLC) 1 Pentafluoropyridine TEA/THF 62 95% 2 2-Aminopyridine-Bpin Pd(OAc)₂/DMF 78 98%

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- NMR : Use - and -NMR to verify substitution patterns (e.g., tetrahydrofuran ring integration at δ 3.5–4.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : For definitive stereochemical assignment, particularly if chiral centers are present in the tetrahydrofuran ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path search) guide the design of novel derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts regioselectivity in substitution reactions (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) simulate intermediates and transition states to identify low-energy pathways for functionalization .

- Example : Modifying the tetrahydrofuran ring’s stereochemistry (e.g., 3R vs. 3S configurations) alters electronic properties, as shown by HOMO-LUMO gaps in DFT models .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

- Methodological Answer :

- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to distinguish true activity from assay noise. Ensure compound solubility in assay buffers (e.g., DMSO concentration ≤1%) .

- Metabolite Screening : LC-MS/MS to detect degradation products (e.g., hydrolyzed tetrahydrofuran ring) that may interfere with bioactivity .

- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

- Methodological Answer :

- Two-Level Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors. For example, a 2³ design (8 experiments) reveals interactions between temperature and solvent polarity .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. temperature) to pinpoint optimal conditions .

- Case Study : Increasing Pd catalyst loading from 2% to 5% improved yield from 65% to 82% but required post-reaction scavengers to remove residual metal .

Data-Driven Research Challenges

Q. What analytical techniques detect trace impurities in synthesized batches, and how are thresholds established?

- Methodological Answer :

- HPLC-DAD/ELSD : Quantify impurities >0.1% using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA). Calibrate against USP reference standards .

- NMR with Cryoprobes : Detect impurities at <0.01% levels via -NMR with solvent suppression .

- Thresholds : Follow ICH Q3A guidelines for genotoxic impurities (e.g., ≤1 ppm for alkylating agents) .

Q. How do steric and electronic effects of the tetrahydrofuran moiety influence the compound’s reactivity in follow-up reactions?

- Methodological Answer :

- Steric Effects : The tetrahydrofuran ring’s 3D structure hinders nucleophilic attack at the pyridine’s C4 position, as shown by slower reaction kinetics in SNAr reactions .

- Electronic Effects : Electron-donating oxygen in tetrahydrofuran increases pyridine’s electron density, enhancing electrophilic substitution at C5 (confirmed by Hammett σ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.